![molecular formula C8H12N2O2S B1331504 Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate CAS No. 78468-68-5](/img/structure/B1331504.png)
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound with the CAS Number: 78468-68-5 . It has a molecular weight of 200.26 . The IUPAC name for this compound is ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antidiabetic Agents
Thiazole derivatives have been identified as potential antidiabetic agents. They have shown promise in the treatment of diabetes through various mechanisms, including the inhibition of enzymes involved in glucose metabolism .
Antimicrobial Activity
Some thiazole derivatives have proven in vitro potency to inhibit bacterial pathogens, making them valuable in the development of new antimicrobial agents . They have been tested against various bacterial species such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Corrosion Inhibition
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate has been studied for its effects on corrosion inhibition, particularly on aluminum alloys like AA6061. The compound’s concentration impacts the corrosion rate, suggesting its potential as a corrosion inhibitor .
Synthesis of Bioactive Compounds
Thiazole derivatives are key intermediates in the synthesis of bioactive compounds with medicinal applications. They serve as reagents for creating novel pyrimidine derivatives that could have various therapeutic uses .
Antifungal Activity
Thiazole compounds have been synthesized and screened for their antifungal activity. This includes a series of derivatives that were tested and showed effectiveness against fungal infections .
Antibacterial Efficacy
The antibacterial efficacy of thiazole-incorporated compounds has been investigated against a spectrum of microbiological species. This includes the synthesis of imidazotriazole-incorporated thiazoles and their testing against different bacterial strains .
Safety and Hazards
The safety data sheet for a similar compound, 5-Acetyl-2-amino-4-methylthiazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZIBLVBXQCOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356749 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
CAS RN |
78468-68-5 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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